N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.: 1386283-95-9
VCID: VC6423509
InChI: InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16)
SMILES: CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2
Molecular Formula: C12H11N5
Molecular Weight: 225.255

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

CAS No.: 1386283-95-9

Cat. No.: VC6423509

Molecular Formula: C12H11N5

Molecular Weight: 225.255

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine - 1386283-95-9

Specification

CAS No. 1386283-95-9
Molecular Formula C12H11N5
Molecular Weight 225.255
IUPAC Name N-(1-methylpyrazol-4-yl)quinoxalin-2-amine
Standard InChI InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16)
Standard InChI Key NODQIBSFSFNDKF-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2

Introduction

Structural and Molecular Characteristics

Core Framework and Substitution Patterns

The quinoxaline system consists of a bicyclic structure with two nitrogen atoms at the 1,4-positions of the benzene ring. In N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine, the 2-position amine is functionalized with a 1-methylpyrazole group. This substitution introduces steric and electronic effects that influence molecular interactions.

Key structural parameters for analogous compounds include:

  • Bond lengths: In related pyrazole-quinoxaline hybrids, C–N bond lengths in the quinoxaline core range from 1.33–1.38 Å, while pyrazole C–N bonds measure 1.32–1.35 Å .

  • Dihedral angles: The pyrazole ring typically forms a dihedral angle of 15–25° with the quinoxaline plane, optimizing π-π stacking interactions .

Table 1: Comparative Structural Data for Quinoxaline-Pyrazole Analogs

ParameterN-(3,5-Dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine Pyrazolo-Quinoline Analog
Molecular FormulaC₂₀H₁₉N₅O₂C₁₉H₁₅N₅O
Molecular Weight (g/mol)361.4337.36
C–N Bond Length (Å)1.386 (quinoxaline-pyrazole)1.372 (quinoline-pyrazole)
Dihedral Angle (°)18.722.3

Synthesis and Chemical Reactivity

Synthetic Routes for Quinoxaline-Pyrazole Hybrids

The synthesis of N-substituted quinoxaline amines typically involves:

  • Nitration and Reduction: Nitration of quinoxalin-2-ol followed by reduction to yield 2-aminoquinoxaline intermediates .

  • Coupling Reactions: Condensation of 2-aminoquinoxaline with substituted pyrazole-carboxylic acids or isocyanates. For example, Pd-catalyzed Suzuki coupling introduces aryl groups to the pyrazole ring .

A representative synthesis for analogs includes:

  • Step 1: Nitration of 2-quinoxalinol (11) under acidic conditions to yield 6-nitroquinoxalin-2-ol (22) .

  • Step 2: Chlorination using POCl₃/PCl₅ to form 2-chloro-6-nitroquinoxaline (22a) .

  • Step 3: Nucleophilic substitution with 1-methylpyrazol-4-amine to attach the pyrazole moiety.

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule Compliance

Analog 84 adheres to Lipinski’s criteria:

  • Molecular Weight: 438.9 g/mol (<500).

  • LogP: 3.1 (<5).

  • H-bond Donors/Acceptors: 2/6 (<10) .

Table 2: Pharmacokinetic Profile of Analog 84

ParameterValue
Tₘₐₓ (h)1.2
Cₘₐₓ (µg/mL)8.7
AUC₀–∞ (µg·h/mL)45.3
Oral Bioavailability (%F)58.6

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

Crystal structures of related compounds (e.g., pyrazolo-quinoline 85) reveal:

  • Space Group: Pca2₁ (orthorhombic).

  • Unit Cell Parameters: a = 22.6173 Å, b = 4.8730 Å, c = 9.9921 Å .

  • Hydrogen Bonding: N–H···O interactions stabilize the planar conformation .

NMR Spectral Signatures

¹H NMR of pyrazole-quinoxaline analogs shows characteristic signals:

  • Pyrazole N–CH₃: δ 3.9 ppm (singlet).

  • Quinoxaline aromatic protons: δ 8.1–9.1 ppm (doublets/multiplet) .

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